![molecular formula C40H30O B12589579 1,1',1'',1'''-{Oxybis[(4,1-phenylene)ethene-2,1,1-triyl]}tetrabenzene CAS No. 872689-88-8](/img/structure/B12589579.png)
1,1',1'',1'''-{Oxybis[(4,1-phenylene)ethene-2,1,1-triyl]}tetrabenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’,1’‘,1’‘’-{Oxybis[(4,1-phenylene)ethene-2,1,1-triyl]}tetrabenzene is a complex organic compound characterized by its unique structure, which includes multiple benzene rings connected through ethene and oxybis linkages
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’,1’‘,1’‘’-{Oxybis[(4,1-phenylene)ethene-2,1,1-triyl]}tetrabenzene typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Ethene Linkage: This step involves the reaction of 4,1-phenylene with ethene under specific conditions to form the ethene-phenylene intermediate.
Oxybis Linkage Formation: The intermediate is then reacted with an oxybis reagent to form the oxybis linkage.
Final Assembly: The final step involves the coupling of the intermediate products to form the complete 1,1’,1’‘,1’‘’-{Oxybis[(4,1-phenylene)ethene-2,1,1-triyl]}tetrabenzene structure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving advanced techniques such as high-performance liquid chromatography (HPLC) for purification.
Chemical Reactions Analysis
Types of Reactions
1,1’,1’‘,1’‘’-{Oxybis[(4,1-phenylene)ethene-2,1,1-triyl]}tetrabenzene can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic aromatic substitution reactions can occur, where substituents on the benzene rings are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alkanes or alcohols.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
1,1’,1’‘,1’‘’-{Oxybis[(4,1-phenylene)ethene-2,1,1-triyl]}tetrabenzene has several scientific research applications:
Materials Science: Used in the development of advanced materials with unique electronic properties.
Organic Electronics: Employed in the fabrication of organic light-emitting diodes (OLEDs) and organic photovoltaic cells.
Photonics: Utilized in the design of photonic devices due to its ability to absorb and emit light at specific wavelengths.
Chemistry: Studied for its reactivity and potential as a building block for more complex molecules.
Biology and Medicine: Investigated for its potential use in drug delivery systems and as a fluorescent probe for imaging.
Mechanism of Action
The mechanism of action of 1,1’,1’‘,1’‘’-{Oxybis[(4,1-phenylene)ethene-2,1,1-triyl]}tetrabenzene depends on its application:
Organic Electronics: Functions by facilitating the transport of electrons or holes in devices such as OLEDs.
Photonics: Absorbs photons and re-emits them at different wavelengths, making it useful in light-emitting applications.
Biology and Medicine: Interacts with biological molecules, potentially altering their function or serving as a marker for imaging.
Comparison with Similar Compounds
Similar Compounds
- 1,1’,1’‘,1’‘’-{Oxybis[(4,1-phenylene)ethene-2,1,1-triyl]}tetraphenylmethane
- 1,1’,1’‘,1’‘’-{Oxybis[(4,1-phenylene)ethene-2,1,1-triyl]}tetraphenylethane
Uniqueness
1,1’,1’‘,1’‘’-{Oxybis[(4,1-phenylene)ethene-2,1,1-triyl]}tetrabenzene is unique due to its specific arrangement of benzene rings and linkages, which confer distinct electronic and photonic properties. Compared to similar compounds, it may offer better performance in certain applications, such as higher efficiency in OLEDs or greater stability in photonic devices.
Properties
CAS No. |
872689-88-8 |
|---|---|
Molecular Formula |
C40H30O |
Molecular Weight |
526.7 g/mol |
IUPAC Name |
1-(2,2-diphenylethenyl)-4-[4-(2,2-diphenylethenyl)phenoxy]benzene |
InChI |
InChI=1S/C40H30O/c1-5-13-33(14-6-1)39(34-15-7-2-8-16-34)29-31-21-25-37(26-22-31)41-38-27-23-32(24-28-38)30-40(35-17-9-3-10-18-35)36-19-11-4-12-20-36/h1-30H |
InChI Key |
LRIYGHVXOOKWOU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=CC2=CC=C(C=C2)OC3=CC=C(C=C3)C=C(C4=CC=CC=C4)C5=CC=CC=C5)C6=CC=CC=C6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,2-Dimethyl-N-[3-(triethoxysilyl)propyl]hydrazine-1-carboxamide](/img/structure/B12589496.png)
![3-{[(3-Phenylprop-2-en-1-yl)oxy]methyl}-7-oxabicyclo[4.1.0]heptane](/img/structure/B12589499.png)
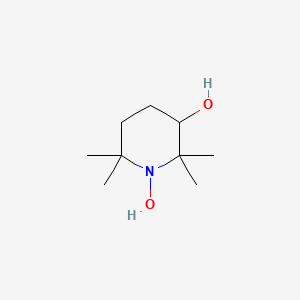
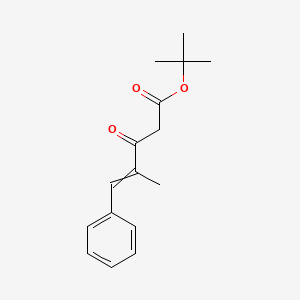
![2,4,6-Tris[2,3,5,6-tetrafluoro-4-(pyridin-2-yl)phenyl]pyrimidine](/img/structure/B12589521.png)
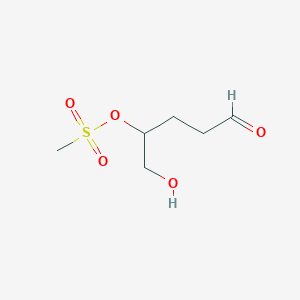
![3-[2-(Methanesulfonyl)phenyl]prop-2-yn-1-ol](/img/structure/B12589544.png)
![N-{2-[(1-Bromo-2-naphthyl)oxy]ethyl}-3-methoxypropan-1-amine](/img/structure/B12589548.png)
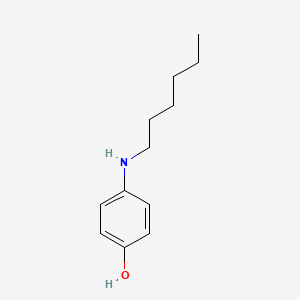
![[3-(Methylselanyl)prop-1-en-1-yl]benzene](/img/structure/B12589562.png)
![N-[5-(Benzylsulfamoyl)naphthalen-1-yl]acetamide](/img/structure/B12589565.png)
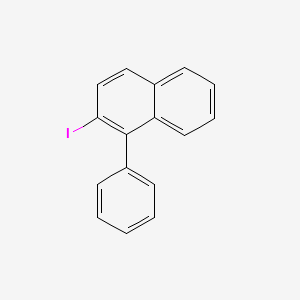
![2-{[2-(4-Fluorophenyl)-8-methyl-4-quinazolinyl]sulfanyl}-N-isopropylacetamide](/img/structure/B12589575.png)

